molecular formula C8H9ClOS B14020746 (3-Chloro-2-methoxyphenyl)(methyl)sulfane

(3-Chloro-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B14020746
M. Wt: 188.67 g/mol
InChI Key: GFMVPKSVINMCRA-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a methoxy group (-OCH₃) at the 2-position, and a methylsulfanyl (-S-CH₃) group. Sulfane sulfur compounds (containing S⁰ or labile sulfur atoms) are known for their redox activity, involvement in hydrogen sulfide (H₂S) storage, and regulatory functions in biological systems .

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

1-chloro-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H9ClOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3

InChI Key

GFMVPKSVINMCRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-2-methoxyphenol with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methylthiol group replaces the hydroxyl group on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Aryl Sulfides and Sulfanes
Compound Name Structure Molecular Formula CAS Number Key Features Biological Activity/Relevance
(3-Chloro-2-methoxyphenyl)(methyl)sulfane 3-Cl, 2-OCH₃, -S-CH₃ C₈H₉ClO₂S Not explicitly listed Chloro and methoxy substituents may enhance lipophilicity and metabolic stability. Potential antioxidant or H₂S precursor (inferred)
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane 3,6-diF, 2-OCH₂OCH₃, -S-CH₃ C₉H₁₀F₂O₂S 1225682-91-6 Fluorine substituents increase electronegativity; methoxymethoxy enhances solubility. Not reported; structural similarity suggests agrochemical applications.
Foliogarlic disulfanes (e.g., compounds 1–3) Tetrahydrofuran core with disulfane (-S-S-) Variable Not provided Disulfane (-S-S-) moieties enable sulfur transfer and antioxidant activity. Anticancer, antioxidant properties demonstrated in garlic-derived compounds.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole Pyrazole core with 3-Cl-Ph-S- group C₁₂H₁₀ClF₃N₂S Not provided Sulfanyl group enhances binding to biological targets. Studied for antimicrobial/antiviral potential.

Reactivity and Sulfane Sulfur Interactions

  • Sulfur Transfer Capacity : Unlike sulfane sulfur compounds (e.g., persulfides, polysulfides), this compound is a sulfide (-S-CH₃) and lacks the labile sulfane sulfur (-S-S-) required for direct participation in S-sulfhydration (persulfidation) reactions . However, under oxidative conditions, sulfides can form sulfoxides or sulfones, which may interact with thiol groups in proteins .
  • Comparison with Polysulfides : Polysulfides (R-Sn-R, n≥3) and persulfides (R-S-S-H) exhibit higher redox activity due to their labile sulfur atoms, enabling H₂S release and antioxidant effects . For example, foliogarlic trisulfanes (n=3) from garlic demonstrate mitochondrial bioenergetic support and anticancer activity .

Physicochemical Properties

  • Lipophilicity : The chloro and methoxy substituents in this compound likely increase its lipophilicity compared to polar sulfanes like thiosulfate (SSO₃²⁻), enhancing membrane permeability .
  • Stability : Sulfides are generally more stable than sulfanes, which readily donate sulfur atoms. For instance, phosphine reagents (e.g., P2) rapidly trap sulfane sulfur in elemental sulfur (S₈) or cysteine polysulfides within 15 minutes .

Biological Activity

(3-Chloro-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The molecular structure of this compound features a chlorinated aromatic ring with a methoxy group and a methyl sulfide moiety. This unique combination of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfane group allows for:

  • Hydrogen Bonding: Facilitates interactions with active sites of enzymes.
  • Hydrophobic Interactions: Enhances binding affinity to lipid membranes.
  • Covalent Bonding: Potentially modifies target proteins, influencing their function.

These interactions can lead to modulation of biochemical pathways associated with oxidative stress, inflammation, and cellular proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. This pathway activation leads to the upregulation of antioxidant enzymes, thereby promoting cell survival under stress conditions.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through caspase activation, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF-720

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
(3-Chloro-4-fluorophenyl)(methyl)sulfaneModerateLow
(4-Chloro-2-methoxyphenyl)(methyl)sulfaneLowHigh

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